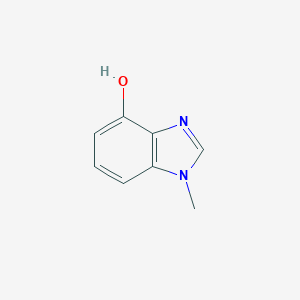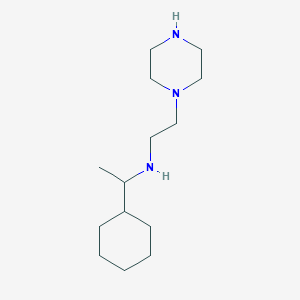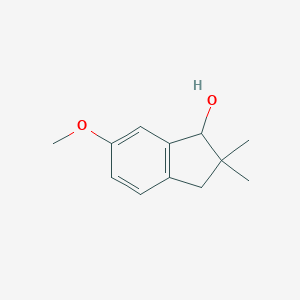
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol, also known as MDI or 6-MeO-MDI, is a psychoactive compound that belongs to the family of indanes. It was first synthesized in 2005 by Alexander Shulgin and is structurally similar to the popular drug MDMA. This compound has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mecanismo De Acción
The mechanism of action of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves the binding of the compound to serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which are responsible for regulating mood, appetite, and sleep. Additionally, 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has been shown to increase the production of BDNF, which plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an improvement in mood and a decrease in anxiety and depression. Additionally, it has been found to increase the production of BDNF, which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in lab experiments is its unique mechanism of action. This compound has the potential to be used in the development of new treatments for depression, anxiety, and PTSD. However, one limitation of using 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in lab experiments is its potential for abuse. This compound has psychoactive effects and could be misused if not properly controlled.
Direcciones Futuras
There are a number of future directions for research on 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol. One area of interest is the development of new treatments for depression, anxiety, and PTSD. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in humans.
Métodos De Síntesis
The synthesis of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. The nitrostyrene is then reduced using a metal hydride to yield the corresponding amine. Finally, the amine is reacted with a ketone to produce 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol.
Aplicaciones Científicas De Investigación
6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. Additionally, it has been found to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Propiedades
Número CAS |
165072-41-3 |
|---|---|
Nombre del producto |
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
6-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3 |
Clave InChI |
SFMNWJYYJUYIIW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
SMILES canónico |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
Sinónimos |
2,3-DIHYDRO-2,2-DIMETHYL-6-METHOXY-1H-INDEN-1-OL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



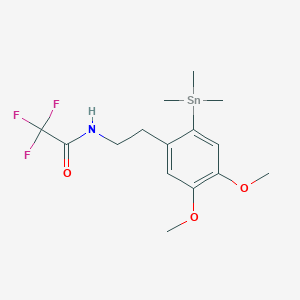
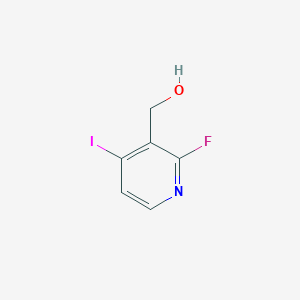
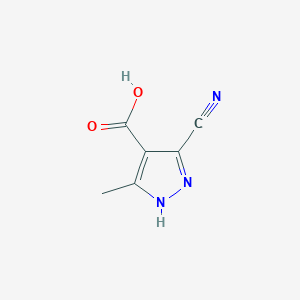

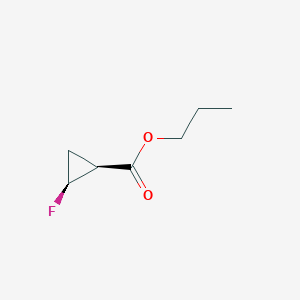




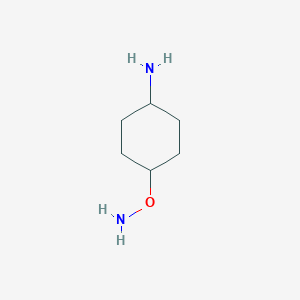
![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)
